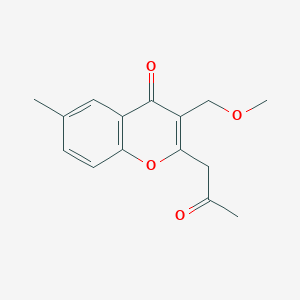

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one

描述

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is a complex organic compound belonging to the chromenone family

属性

CAS 编号 |

88214-18-0 |

|---|---|

分子式 |

C15H16O4 |

分子量 |

260.28 g/mol |

IUPAC 名称 |

3-(methoxymethyl)-6-methyl-2-(2-oxopropyl)chromen-4-one |

InChI |

InChI=1S/C15H16O4/c1-9-4-5-13-11(6-9)15(17)12(8-18-3)14(19-13)7-10(2)16/h4-6H,7-8H2,1-3H3 |

InChI 键 |

FAZBCGZJAVBCAP-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)COC)CC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. For instance, the reaction of 6-methyl-4H-chromen-4-one with methoxymethyl chloride in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

化学反应分析

Types of Reactions

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

科学研究应用

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

作用机制

The mechanism of action of 3-(methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and biological context .

相似化合物的比较

Similar Compounds

6-Methyl-4H-chromen-4-one: A simpler chromenone derivative with similar core structure but lacking the methoxymethyl and oxopropyl groups.

3-(Methoxymethyl)-4H-chromen-4-one: Similar structure but without the methyl and oxopropyl groups.

Uniqueness

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

3-(Methoxymethyl)-6-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure is characterized by a benzopyran backbone with methoxymethyl and oxopropyl substituents. This unique arrangement influences its biological activity and interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that compounds within the benzopyran class exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the benzopyran structure can enhance potency against cancer cells by inhibiting tubulin polymerization, which is crucial for cancer cell division .

Case Study:

In a study involving various benzopyran derivatives, it was found that specific modifications led to enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 10 µM in certain cell lines, indicating potent activity .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay. Results showed that the compound effectively scavenged free radicals, contributing to its potential role in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 12 µM |

| Control (Ascorbic Acid) | 90% | 5 µM |

This data suggests that while the compound exhibits antioxidant properties, it is less potent than ascorbic acid .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's anti-inflammatory effects were assessed through cytokine assays, measuring the inhibition of TNF-α and IL-1β production in activated macrophages. The results indicated a significant reduction in cytokine levels at concentrations of 20 µM.

Mechanism of Action:

The anti-inflammatory activity is hypothesized to occur via the inhibition of NF-kB signaling pathways, which are pivotal in regulating inflammatory responses .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive to therapeutic use. Toxicity assessments indicate low acute toxicity; however, further studies are required to establish chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。